molecular formula C6H2Cl2IN3 B13920519 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine

3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B13920519
M. Wt: 313.91 g/mol
InChI Key: HGSURTLFDXBZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at the 3rd, 5th, and 6th positions, respectively, on the pyrazolo[1,5-a]pyrimidine ring. Pyrazolo[1,5-a]pyrimidines are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .

Preparation Methods

The synthesis of 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share similar structural motifs but differ in their substituents, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C6H2Cl2IN3

Molecular Weight

313.91 g/mol

IUPAC Name

3,5-dichloro-6-iodopyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H2Cl2IN3/c7-3-1-10-12-2-4(9)5(8)11-6(3)12/h1-2H

InChI Key

HGSURTLFDXBZGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=C(C=NN21)Cl)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.